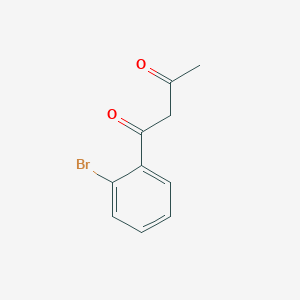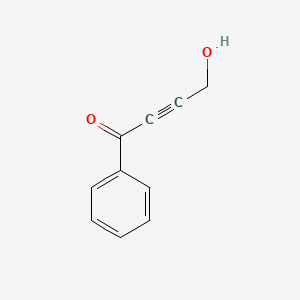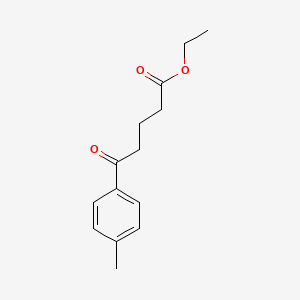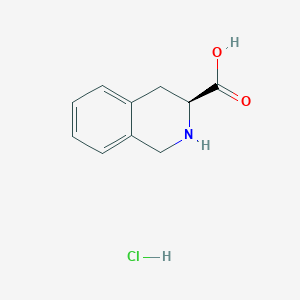
5-(1-Naphthyl)-5-oxovaleric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Naphthyl)-5-oxovaleric acid is an organic compound characterized by the presence of a naphthalene ring attached to a valeric acid chain with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Naphthyl)-5-oxovaleric acid typically involves the reaction of 1-naphthylacetic acid with a suitable reagent to introduce the valeric acid chain. One common method is the Friedel-Crafts acylation reaction, where 1-naphthylacetic acid is reacted with valeric anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the final product, such as recrystallization or chromatography, to ensure the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions: 5-(1-Naphthyl)-5-oxovaleric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products:
Oxidation: Products include naphthalene carboxylic acids or diketones.
Reduction: Products include naphthyl alcohols.
Substitution: Products include nitro-naphthyl or halo-naphthyl derivatives.
Scientific Research Applications
5-(1-Naphthyl)-5-oxovaleric acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying metabolic pathways.
Industry: It may be used in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(1-Naphthyl)-5-oxovaleric acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity or function. The naphthalene ring can engage in π-π interactions with aromatic amino acids in proteins, while the valeric acid chain can participate in hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
1-Naphthylacetic acid: Similar structure but lacks the valeric acid chain.
5-Oxovaleric acid: Similar structure but lacks the naphthalene ring.
Naphthalene carboxylic acids: Compounds with carboxylic acid groups attached to the naphthalene ring.
Uniqueness: 5-(1-Naphthyl)-5-oxovaleric acid is unique due to the combination of the naphthalene ring and the valeric acid chain with a ketone functional group. This structural feature provides distinct chemical reactivity and potential for diverse applications compared to its similar compounds.
Properties
IUPAC Name |
5-naphthalen-1-yl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-14(9-4-10-15(17)18)13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDYQQKYLMKELC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10502747 |
Source


|
| Record name | 5-(Naphthalen-1-yl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59345-41-4 |
Source


|
| Record name | 5-(Naphthalen-1-yl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B1315049.png)



![1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1315058.png)
![1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone](/img/structure/B1315059.png)


